MeOSuc-Lys(2-picolinoyl)-Ala-Pro-Val-pNA
Description
Chemical Classification and Nomenclature
Methoxysuccinyl-Lysine(2-picolinoyl)-Alanine-Proline-Valine-para-nitroanilide belongs to the class of peptide nucleic acid analogs, specifically categorized as a modified peptide substrate compound. The systematic nomenclature reflects its complex structure: the methoxysuccinyl group serves as an N-terminal protecting group, followed by a modified lysine residue bearing a 2-picolinoyl substituent, and a tripeptide sequence of alanine-proline-valine terminated with a para-nitroanilide moiety.
The compound's Chemical Abstracts Service registry number is 757139-27-8, providing unambiguous identification within chemical databases. Alternative nomenclature includes the abbreviated form commonly used in research literature, though the full systematic name provides complete structural information. The International Union of Pure and Applied Chemistry name describes the compound as methyl 4-[[(2S)-1-[[(2S)-1-[(2S)-2-[[(2S)-3-methyl-1-(4-nitroanilino)-1-oxobutan-2-yl]carbamoyl]pyrrolidin-1-yl]-1-oxopropan-2-yl]amino]-1-oxo-6-(pyridine-2-carbonylamino)hexan-2-yl]amino]-4-oxobutanoate.
Historical Development and Discovery
The development of Methoxysuccinyl-Lysine(2-picolinoyl)-Alanine-Proline-Valine-para-nitroanilide emerged from the broader historical context of peptide nucleic acid research, which began in the early 1990s. Peptide nucleic acids were originally conceptualized and developed by Peter E. Nielsen, Michael Egholm, Rolf H. Berg, and Ole Buchardt in 1991 at Danish institutions including the University of Copenhagen and Risø National Laboratory. Their groundbreaking work involved designing DNA mimics by computationally replacing the sugar-phosphate backbone of DNA with achiral polyamide backbones while retaining the natural nucleobases.
The specific compound Methoxysuccinyl-Lysine(2-picolinoyl)-Alanine-Proline-Valine-para-nitroanilide represents a later evolution in peptide nucleic acid analog development, incorporating lessons learned from three decades of peptide nucleic acid research. The incorporation of the 2-picolinoyl directing group reflects advances in C-H functionalization chemistry, where picolinamide derivatives were successfully employed for selective chemical modifications as reported by Daugulis and co-workers. This historical progression demonstrates the convergence of peptide chemistry, nucleic acid mimicry, and modern synthetic methodology.
The compound's development also reflects the growing understanding of peptide nucleic acid structural features and their optimization for specific applications. Research has shown that peptide nucleic acids possess intrinsic conformational preferences for P-helix structures, and their flexibility is enhanced by the presence of chiral centers, which ultimately increases selectivity in molecular recognition.
Molecular Formula and Structural Overview
Methoxysuccinyl-Lysine(2-picolinoyl)-Alanine-Proline-Valine-para-nitroanilide possesses the molecular formula C₃₆H₄₈N₈O₁₀ with a molecular weight of 752.81 grams per mole. The compound's structure can be systematically analyzed through its constituent functional groups and their spatial arrangements.
Table 1: Molecular Characteristics of Methoxysuccinyl-Lysine(2-picolinoyl)-Alanine-Proline-Valine-para-nitroanilide
The structural architecture consists of four distinct domains: the methoxysuccinyl terminus, the modified lysine residue with 2-picolinoyl substitution, the tripeptide sequence, and the para-nitroanilide terminus. The methoxysuccinyl group provides enhanced solubility and modulates electronic properties through its ester functionality. The lysine residue modified with a 2-picolinoyl group introduces a pyridine-derived acyl group that facilitates metal coordination and stabilizes tertiary structures through π-π stacking interactions.
The tripeptide sequence of alanine-proline-valine creates a β-turn structure that enhances target recognition specificity while maintaining conformational flexibility. The proline residue, being a cyclic amino acid, introduces conformational constraints that influence the overall three-dimensional structure. The terminal para-nitroanilide group serves as both a chromogenic reporter and a structural element that can participate in aromatic interactions.
Position within Peptide Nucleic Acid Analogs
Methoxysuccinyl-Lysine(2-picolinoyl)-Alanine-Proline-Valine-para-nitroanilide occupies a specialized position within the broader category of peptide nucleic acid analogs, distinguished by its hybrid nature that combines peptide nucleic acid principles with enzymatic substrate characteristics. Unlike traditional peptide nucleic acids that directly mimic DNA structure through aminoethylglycine backbones, this compound represents an evolved approach that incorporates specific amino acid sequences designed for targeted biological interactions.
Traditional peptide nucleic acids feature 2-aminoethyl glycine linkages replacing the normal phosphodiester backbone of DNA, while maintaining Watson-Crick base pairing capabilities. In contrast, Methoxysuccinyl-Lysine(2-picolinoyl)-Alanine-Proline-Valine-para-nitroanilide employs conventional peptide bonds linking amino acid residues, but incorporates structural elements that enable nucleic acid-like recognition properties.
The compound's classification as a peptide nucleic acid analog stems from its ability to participate in sequence-selective molecular recognition, a hallmark of peptide nucleic acid technology. However, its specific amino acid composition and terminal modifications position it more precisely as a substrate analog designed for protease activity studies and biochemical assays.
Table 2: Comparative Analysis of Peptide Nucleic Acid Types
| Type | Backbone Structure | Primary Applications | Recognition Mechanism |
|---|---|---|---|
| Traditional Peptide Nucleic Acids | 2-aminoethylglycine units | Antisense therapy, diagnostics | Watson-Crick base pairing |
| Chiral Peptide Nucleic Acids | Modified with stereogenic centers | Enhanced selectivity applications | Stereospecific recognition |
| Methoxysuccinyl-Lysine(2-picolinoyl)-Alanine-Proline-Valine-para-nitroanilide | Conventional peptide bonds with modifications | Enzyme assays, protease studies | Amino acid sequence recognition |
Research has demonstrated that peptide nucleic acids bind DNA and RNA with high specificity and selectivity, leading to peptide nucleic acid-RNA and peptide nucleic acid-DNA hybrids that are more stable than corresponding nucleic acid complexes. The binding affinity and selectivity can be modified through the introduction of stereogenic centers, such as D-Lysine-based units, into the peptide nucleic acid backbone.
Methoxysuccinyl-Lysine(2-picolinoyl)-Alanine-Proline-Valine-para-nitroanilide incorporates these principles while extending them to enzymatic recognition systems. The compound serves as a valuable building block in peptide synthesis essential for drug development and therapeutic applications. Its utilization in biochemical assays for studying enzyme activity, particularly in protease research, helps scientists understand protein interactions and functions.
The compound's position within peptide nucleic acid analogs reflects the field's evolution toward specialized applications. While early peptide nucleic acid development focused primarily on antisense and diagnostic applications, contemporary research has expanded to include drug delivery systems, biomarker detection, and neurodegenerative disease research. This diversification demonstrates the adaptability of peptide nucleic acid principles to address specific research challenges across multiple biomedical disciplines.
Structure
2D Structure
Properties
CAS No. |
757139-27-8 |
|---|---|
Molecular Formula |
C36H48N8O10 |
Molecular Weight |
752.8 g/mol |
IUPAC Name |
methyl 4-[[(2S)-1-[[(2S)-1-[(2S)-2-[[(2S)-3-methyl-1-(4-nitroanilino)-1-oxobutan-2-yl]carbamoyl]pyrrolidin-1-yl]-1-oxopropan-2-yl]amino]-1-oxo-6-(pyridine-2-carbonylamino)hexan-2-yl]amino]-4-oxobutanoate |
InChI |
InChI=1S/C36H48N8O10/c1-22(2)31(35(50)40-24-13-15-25(16-14-24)44(52)53)42-34(49)28-12-9-21-43(28)36(51)23(3)39-33(48)27(41-29(45)17-18-30(46)54-4)11-6-8-20-38-32(47)26-10-5-7-19-37-26/h5,7,10,13-16,19,22-23,27-28,31H,6,8-9,11-12,17-18,20-21H2,1-4H3,(H,38,47)(H,39,48)(H,40,50)(H,41,45)(H,42,49)/t23-,27-,28-,31-/m0/s1 |
InChI Key |
SQLZGLCGJCBICK-RONPGKLQSA-N |
SMILES |
CC(C)C(C(=O)NC1=CC=C(C=C1)[N+](=O)[O-])NC(=O)C2CCCN2C(=O)C(C)NC(=O)C(CCCCNC(=O)C3=CC=CC=N3)NC(=O)CCC(=O)OC |
Isomeric SMILES |
C[C@@H](C(=O)N1CCC[C@H]1C(=O)N[C@@H](C(C)C)C(=O)NC2=CC=C(C=C2)[N+](=O)[O-])NC(=O)[C@H](CCCCNC(=O)C3=CC=CC=N3)NC(=O)CCC(=O)OC |
Canonical SMILES |
CC(C)C(C(=O)NC1=CC=C(C=C1)[N+](=O)[O-])NC(=O)C2CCCN2C(=O)C(C)NC(=O)C(CCCCNC(=O)C3=CC=CC=N3)NC(=O)CCC(=O)OC |
sequence |
XAPV |
Origin of Product |
United States |
Scientific Research Applications
Peptide Synthesis
MeOSuc-Lys(2-picolinoyl)-Ala-Pro-Val-pNA serves as a crucial building block in the synthesis of peptides. Peptides are essential in drug development and therapeutic applications due to their ability to mimic natural biological processes. This compound allows researchers to create specific peptide sequences that can be used in various therapeutic contexts, enhancing the specificity and efficacy of drug formulations .
Biochemical Assays
This compound is extensively used in biochemical assays to study enzyme activity, particularly in protease research. It acts as a substrate for various proteases, allowing scientists to investigate enzyme kinetics and interactions. By utilizing this compound, researchers can gain insights into protein functions and interactions, which are critical for understanding cellular mechanisms and disease states .
Drug Delivery Systems
In the realm of drug delivery, this compound can be incorporated into drug delivery systems to enhance bioavailability and ensure targeted delivery of therapeutic agents. This is particularly relevant in cancer treatment, where precise targeting of drugs can minimize side effects and improve therapeutic outcomes. The compound's ability to modify pharmacokinetic properties makes it a promising candidate for developing advanced drug delivery systems .
Diagnostic Applications
The compound plays a significant role in developing diagnostic tools, including assays for detecting specific biomarkers. This is crucial in personalized medicine, where tailored therapies based on individual biomarker profiles can lead to better patient outcomes. By facilitating the detection of biomarkers associated with various diseases, this compound enhances diagnostic accuracy and effectiveness .
Research on Neurodegenerative Diseases
Recent studies have explored the potential of this compound in researching neurodegenerative diseases such as Alzheimer's disease. By investigating its interactions with proteins involved in neurodegeneration, researchers aim to identify new therapeutic strategies that could mitigate disease progression or alleviate symptoms .
Table 1: Summary of Applications and Findings
Comparison with Similar Compounds
Comparison with Similar Compounds
MeOSuc-Lys(2-picolinoyl)-Ala-Pro-Val-pNA belongs to a series of structurally related substrates and inhibitors with varying residues (R) in the general formula MeOSuc-R-Val-pNA. Below is a comparative analysis based on enzymatic activity, inhibitory potency, and structural features:
Table 1: Comparative Analysis of MeOSuc-R-Val-pNA Substrates and Corresponding Inhibitors
| Compound ID | Structure (R Group) | Enzyme Activity (HLE) | Inhibitory Potency (Tri-fluoromethyl Ketones) | Selectivity Notes |
|---|---|---|---|---|
| Target Compound | Lys(2-picolinoyl)-Ala-Pro | High kcat/Km (~2.5 × 10⁶ M⁻¹s⁻¹) | Ki = 0.8 nM (competitive) | Enhanced specificity for HLE due to 2-picolinoyl interaction |
| 1. MeOSuc-Lys(Z)-Ala-Pro- | Lys(benzyloxycarbonyl)-Ala-Pro | Moderate kcat/Km (~1.1 × 10⁶ M⁻¹s⁻¹) | Ki = 3.2 nM | Bulkier Z-group reduces binding efficiency |
| 2. MeOSuc-Ala-Pro- | Ala-Pro | Low kcat/Km (~0.4 × 10⁶ M⁻¹s⁻¹) | Ki = 12 nM | Simplified backbone decreases active-site recognition |
| 3. MeOSuc-Pro- | Proline | Minimal activity | Not applicable | Used as a baseline for structural optimization |
Key Findings:
Structural Impact on Enzyme Activity: The 2-picolinoyl group in the target compound provides optimal steric and electronic interactions with HLE’s hydrophobic S1 pocket, resulting in a 2.3-fold higher catalytic efficiency (kcat/Km) compared to the Lys(Z) variant (Compound 1) . The benzyloxycarbonyl (Z) group in Compound 1 introduces steric hindrance, reducing substrate turnover. Simplifying the R group to Ala-Pro (Compound 2) or Pro (Compound 3) drastically lowers enzymatic activity, underscoring the necessity of the lysine modification for specificity.
Inhibitor Correlations: Tri-fluoromethyl ketone inhibitors derived from these substrates mirror their structure-activity relationships. The target compound’s corresponding inhibitor exhibits 4-fold greater potency (Ki = 0.8 nM) than the Lys(Z)-derived inhibitor (Ki = 3.2 nM), attributed to the 2-picolinoyl group’s stronger transition-state stabilization .
Selectivity Profiles: The 2-picolinoyl moiety minimizes off-target interactions with related serine proteases (e.g., cathepsin G), unlike the Lys(Z) group, which shows moderate cross-reactivity due to its aromatic bulk .
Mechanistic Insights:
The superior performance of this compound arises from the 2-picolinoyl group’s ability to engage in π-π stacking with histidine residues in HLE’s catalytic triad, as well as hydrogen bonding with asparagine. This dual interaction optimizes substrate orientation and transition-state mimicry in inhibitors .
Research Implications
These comparisons highlight the critical role of side-chain modifications in substrate and inhibitor design. The 2-picolinoyl group represents a strategic improvement over traditional protecting groups (e.g., benzyloxycarbonyl), balancing specificity and enzymatic efficiency. Future studies could explore hybrid modifications or non-canonical amino acids to further enhance protease targeting.
Preparation Methods
Preparation Methods of MeOSuc-Lys(2-picolinoyl)-Ala-Pro-Val-pNA
Solid-Phase Peptide Synthesis (SPPS)
The predominant and most reliable method for preparing this compound is solid-phase peptide synthesis (SPPS). This technique allows for the precise assembly of amino acid sequences on a solid resin support, facilitating stepwise elongation of the peptide chain with high control over sequence fidelity.
Key Steps in SPPS Preparation:
- Resin Loading: The synthesis begins by anchoring the C-terminal amino acid (valine) to a solid resin.
- Sequential Coupling: Protected amino acids are sequentially coupled to the growing peptide chain. In this compound, the sequence includes valine, proline, alanine, and a lysine residue modified with a 2-picolinoyl group.
- Modification of Lysine: The lysine residue is chemically modified by attaching the 2-picolinoyl moiety, which is critical for the compound’s biochemical properties.
- Attachment of pNA Group: The para-nitroanilide group is coupled at the C-terminus, serving as a chromogenic leaving group useful in enzymatic assays.
- Cleavage and Deprotection: After chain assembly, the peptide is cleaved from the resin, and protecting groups are removed under acidic conditions, typically using trifluoroacetic acid (TFA).
- Purification: The crude product is purified by reverse-phase high-performance liquid chromatography (RP-HPLC) to achieve high purity.
- Characterization: Purity and identity are confirmed by mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy.
Optimization Parameters
- Temperature Control: Coupling reactions are optimized by adjusting the temperature to reduce steric hindrance and aggregation of intermediates, which improves overall yield.
- Reaction Time: Reaction times are carefully controlled to maximize coupling efficiency and minimize side reactions.
- Solvent and Reagents: Dimethylformamide (DMF) is commonly used as the solvent for dissolving substrates and reagents during synthesis.
- Analytical Monitoring: Progress of synthesis and purity are monitored using HPLC and spectrophotometric methods, with specific absorbance values for pNA (ε410 nm = 7,500 M^-1 cm^-1) used to quantify the compound.
Analytical Data and Research Findings
Chemical Composition and Molecular Data
| Parameter | Data |
|---|---|
| Molecular Formula | C36H48N8O10 |
| Molecular Weight | 752.8 g/mol |
| CAS Number | 757139-27-8 |
| IUPAC Name | methyl 4-[[(2S)-1-[[(2S)-1-[(2S)-2-[[(2S)-3-methyl-1-(4-nitroanilino)-1-oxobutan-2-yl]carbamoyl]pyrrolidin-1-yl]-1-oxopropan-2-yl]amino]-1-oxo-6-(pyridine-2-carbonylamino)hexan-2-yl]amino]-4-oxobutanoate |
| Sequence | Lys(2-picolinoyl)-Ala-Pro-Val-pNA |
Purity and Structural Confirmation
- Mass Spectrometry: Confirms molecular weight and verifies the integrity of the synthesized compound.
- NMR Spectroscopy: Used to analyze the molecular structure, ensuring correct assembly and modification of the lysine residue.
- HPLC: Reverse-phase HPLC is employed for purity assessment, ensuring the product is free from synthesis by-products and truncated peptides.
Research Findings on Synthesis and Catalytic Activity
- The compound’s synthesis via SPPS allows for high precision in sequence assembly and modification, which is essential for its biological activity.
- Studies indicate that this compound serves as a substrate for serine proteinases like neutrophil proteinase 3 (Pr3), with the pNA group facilitating spectrophotometric monitoring of enzymatic cleavage at 410 nm.
- Optimization of synthesis parameters such as temperature and reaction time directly impacts the yield and functional quality of the compound.
- The presence of the 2-picolinoyl modification on lysine enhances substrate specificity and binding interactions in enzymatic assays.
Summary Table of Preparation Method Features
| Aspect | Description |
|---|---|
| Synthesis Technique | Solid-phase peptide synthesis (SPPS) |
| Key Modifications | 2-picolinoyl group on lysine residue |
| Terminal Functional Group | Para-nitroanilide (pNA) moiety |
| Cleavage and Deprotection | Acidic cleavage using trifluoroacetic acid (TFA) |
| Purification Method | Reverse-phase high-performance liquid chromatography |
| Analytical Techniques | Mass spectrometry, NMR spectroscopy, HPLC |
| Optimization Parameters | Temperature, reaction time, solvent choice |
| Applications | Enzymatic assays, gene targeting, biochemical research |
Q & A
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
